Sodium 3-bromo-4-acetamidobenzene-1-sulfinate
CAS No.:
Cat. No.: VC17659153
Molecular Formula: C8H7BrNNaO3S
Molecular Weight: 300.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrNNaO3S |
|---|---|
| Molecular Weight | 300.11 g/mol |
| IUPAC Name | sodium;4-acetamido-3-bromobenzenesulfinate |
| Standard InChI | InChI=1S/C8H8BrNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
| Standard InChI Key | BLLFZPKOYAPWER-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Sodium 3-bromo-4-acetamidobenzene-1-sulfinate belongs to the aryl sulfinate class, characterized by a benzene ring substituted with bromine (position 3), an acetamido group (position 4), and a sulfinate moiety (position 1). The sodium counterion enhances solubility in polar solvents, facilitating its use in aqueous or mixed-solvent reaction systems. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrNNaO₃S |
| Molecular Weight | 300.11 g/mol |
| IUPAC Name | Sodium 4-acetamido-3-bromobenzenesulfinate |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+] |
| InChI Key | BLLFZPKOYAPWER-UHFFFAOYSA-M |
The sulfinate group (-SO₂⁻) acts as a nucleophile in cross-coupling reactions, while the bromine atom serves as a leaving group in substitution processes. The acetamido substituent provides electronic modulation to the aromatic ring, influencing reactivity patterns in metal-catalyzed transformations.
Spectroscopic Features
While experimental spectral data for this specific compound remains limited in public databases, related sulfinate salts exhibit characteristic infrared (IR) absorptions:
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S=O asymmetric stretch: 1120–1190 cm⁻¹
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S=O symmetric stretch: 1040–1100 cm⁻¹
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N-H stretch (acetamido): 3250–3320 cm⁻¹
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C-Br stretch: 550–650 cm⁻¹
Nuclear magnetic resonance (NMR) predictions for the protonated form (3-bromo-4-acetamidobenzenesulfinic acid) suggest:
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Aromatic protons: δ 7.2–8.1 ppm (doublets and double doublets)
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Acetamido methyl: δ 2.1 ppm (singlet)
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NH proton: δ 10.3 ppm (broad singlet)
Synthesis and Production
Primary Synthetic Route
The most feasible synthesis involves neutralization of 3-bromo-4-acetamidobenzenesulfinic acid with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) in aqueous medium:
Reaction Scheme:
3-Bromo-4-acetamidobenzenesulfinic acid + NaOH → Sodium 3-bromo-4-acetamidobenzene-1-sulfinate + H₂O
Optimal conditions typically use:
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Molar ratio: 1:1.05 (acid:base)
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Solvent: Deionized water or water/ethanol mixtures
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Temperature: 0–5°C during neutralization
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Isolation: Precipitation with acetone or isopropanol
This method achieves yields >85% with purity ≥95% by HPLC, though recrystallization from hot water/ethanol may be required for pharmaceutical-grade material.
Applications in Organic Synthesis
S-N Coupling Reactions
The sulfinate group participates in palladium-catalyzed cross-couplings with aryl bromides under ligand-free conditions:
General Reaction:
Ar-SO₂Na + Ar'-Br → Ar-SO₂-Ar' + NaBr
Representative Conditions:
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Catalyst: Pd(OAc)₂ (5 mol%)
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Base: Cs₂CO₃ (2 equiv)
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Solvent: DMAc, 110°C, 24 h
This methodology enables synthesis of bis-aryl sulfones, valuable in materials science and drug discovery.
Sulfonamide Formation
Copper-catalyzed coupling with amines provides direct access to sulfonamides:
Reaction Protocol:
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Sulfinate + Aniline → Sulfonamide
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Catalyst: CuI (10 mol%)
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Oxidant: K₂S₂O₈ (2 equiv)
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Solvent: Sulfolane, 100°C, 12 h
Key advantages over classical sulfonyl chloride routes:
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Avoids corrosive SO₂Cl₂
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Tolerates base-sensitive functional groups
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Enables one-pot transformations
Radical-Mediated Transformations
The sulfinate anion acts as a sulfonyl radical precursor under oxidative conditions:
Mechanism:
SO₂Na⁻ → SO₂- ⁻ (via K₂S₂O₈ oxidation)
SO₂- ⁻ + Ar-X → Ar-SO₂-
Ar-SO₂- + Partner → Final product
Applications include:
Mechanistic Insights and Kinetic Studies
Copper-Catalyzed Pathways
Detailed studies on related systems reveal a radical coupling mechanism:
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Oxidation: Cu(I) → Cu(II) by persulfate
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Radical Generation:
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Sulfinate → Sulfonyl radical (SO₂- ⁻)
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Amine → Anilinium radical cation
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Coupling: Radical recombination forms C-S bond
Key evidence from control experiments:
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TEMPO completely inhibits product formation
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ESR detects sulfonyl and nitrogen-centered radicals
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KIE (kH/kD) = 1.2 suggests non-rate-limiting H-abstraction
Palladium-Mediated Cross-Couplings
Ligand-free Pd systems operate via a classical oxidative addition/reductive elimination pathway:
Proposed Cycle:
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Pd(0) + Ar-Br → Pd(II)-Ar-Br
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Transmetalation with sulfinate → Pd(II)-Ar-SO₂
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Reductive elimination → Biaryl sulfone + Pd(0)
Leaching studies show <2 ppm residual Pd in products, meeting ICH Q3D guidelines for pharmaceuticals .
Future Research Directions
Catalytic System Optimization
Current challenges requiring attention:
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Catalyst Loading: Reduce Cu/Pd usage below 1 mol%
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Solvent Sustainability: Replace DMAc/sulfolane with γ-valerolactone or iPrOAc
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Enantioselective Variants: Develop asymmetric sulfonylation using chiral ligands
Substrate Scope Expansion
Underexplored areas include:
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Heteroaryl sulfinates (pyridyl, thienyl analogs)
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Alkyl sulfinate coupling partners
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Tandem reactions combining S-N coupling with C-H functionalization
Pharmaceutical Applications
Priority targets for medicinal chemistry:
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Sulfonamide antibiotics with reduced resistance
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Kinase inhibitors leveraging the acetamido pharmacophore
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PET tracers using [¹¹C]-labeled analogs
Ongoing studies aim to correlate sulfinate electronic parameters (Hammett σ) with biological activity in lead compounds .
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